molecular formula C7H15NO B13160327 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol

1-(2-Aminoethyl)-3-methylcyclobutan-1-ol

Cat. No.: B13160327
M. Wt: 129.20 g/mol
InChI Key: JRKZRYLVOOIJJI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(2-Aminoethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

    1-(2-Aminoethyl)cyclobutan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylcyclobutan-1-ol: Lacks the aminoethyl group, limiting its applications in biological systems.

    1-(2-Hydroxyethyl)-3-methylcyclobutan-1-ol: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical properties.

Uniqueness: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-6-4-7(9,5-6)2-3-8/h6,9H,2-5,8H2,1H3

InChI Key

JRKZRYLVOOIJJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CCN)O

Origin of Product

United States

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